Cas no 1403-36-7 (Chetomin)

Chetomin structure
상품 이름:Chetomin
CAS 번호:1403-36-7
MF:C31H30N6O6S4
메가와트:710.866500000001
MDL:MFCD28137713
CID:169861
PubChem ID:10417379
Chetomin 화학적 및 물리적 성질
이름 및 식별자
-
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-,(3S,5aR,10bS,11aS)-
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahyd...
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4
- CHAETOMIN
- Chetomin
- CHETOMIN(RG)
- Chetomin,Chaetomin
- Chetomin,Chaetomiumspecies
- CS-1
- CTM
- NSC 289491
- Stereoisomer of 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- HSF4
- SSFA2
- DKFZp313O1039
- SCHEMBL1098248
- BDBM50396027
- NSC-289491
- 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- A934182
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
- 2,3S,5aR,6,10bS,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11aS-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- UNII-BKU7CX6USX
- BRN 0077366
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- MS-31200
- CS-0028866
- AKOS040759040
- CHEMBL499593
- HY-107553
- 4-27-00-09496 (Beilstein Handbook Reference)
- 1403-36-7
- M04053
- BKU7CX6USX
- DTXSID20930759
- NCI60_002373
- SCHEMBL17240924
- 3-(hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl}-1h-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- CHEBI:68741
- 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- J-007375
- F90097
- NSC289491
- Q27137160
- CHEMBL1965934
- hydroxymethyl-[3-[[(1R,4S)-4-(hydroxymethyl)-6,8-dimethyl-5,7-dioxo-2,3-dithia-6,8-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-methyl-[?]dione
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4R)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
- GLXC-10588
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-(3-(((1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)octan-1-yl)methyl)indol-1-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo(12.2.2.01,12.03,11.04,9)octadeca-4,6,8-triene-13,17-dione
- DA-62263
- 3,11a-Epidithio-11aH-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-((1S,4S)-3-((4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)oct-1-yl)methyl)-1H-indol-1-yl)-2-methyl-, (3S,5aR,10bS,11aS)-
- ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
-
- MDL: MFCD28137713
- 인치: InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
- InChIKey: ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
- 미소: CN1C(=O)[C@@]2(CO)N(C)C(=O)[C@]1(CC3=CN(C4=CC=CC=C34)[C@]56C[C@]78C(=O)N(C)[C@](CO)(C(=O)N7[C@H]5NC9=CC=CC=C96)SS8)SS2
계산된 속성
- 정밀분자량: 712.12700
- 동위원소 질량: 710.111
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 12
- 중원자 수량: 47
- 회전 가능한 화학 키 수량: 5
- 복잡도: 1460
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.9
- 표면전하: 0
- 토폴로지 분자 극성 표면적: 139
실험적 성질
- 색과 성상: 고체
- 밀도: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 218-220 ºC (chloroform )
- 비등점: °Cat760mmHg
- 플래시 포인트: °C
- 굴절률: 1.889
- 용해도: Insuluble (5.8E-6 g/L) (25 ºC),
- PSA: 238.17000
- LogP: 1.77650
- 용해성: 미확정
Chetomin 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19052-5mg |
Chetomin |
1403-36-7 | 98% | 5mg |
¥3673.00 | 2023-09-09 | |
MedChemExpress | HY-107553-1mg |
Chetomin |
1403-36-7 | ≥99.0% | 1mg |
¥3700 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6804-1 mg |
Chetomin |
1403-36-7 | 98.0% | 1mg |
¥3297.00 | 2022-02-28 | |
ChemScence | CS-0028866-1mg |
Chetomin |
1403-36-7 | ≥99.0% | 1mg |
$370.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6804-5 mg |
Chetomin |
1403-36-7 | 98.0% | 5mg |
¥8407.00 | 2022-02-28 | |
BioAustralis | BIA-C1719-0.50 mg |
Chaetomin |
1403-36-7 | >95%byHPLC | 0.50mg |
$233.00 | 2023-09-14 | |
Hello Bio | HB1459-5mg |
Chetomin |
1403-36-7 | >98% | 5mg |
£346 | 2023-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202535-1 mg |
Chetomin, |
1403-36-7 | >98% | 1mg |
¥1,301.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202535-1mg |
Chetomin, (Out of Stock: Availability 9/8/23) |
1403-36-7 | >98% | 1mg |
¥1301.00 | 2023-09-05 | |
Fluorochem | M04053-1mg |
Chetomin, Chaetomium species |
1403-36-7 | >98% | 1mg |
£152.00 | 2022-02-28 |
Chetomin 관련 문헌
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
1403-36-7 (Chetomin) 관련 제품
- 1457635-90-3(N-(Furan-2-ylmethyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetamide)
- 1227561-77-4(5,6-DIFLUOROPYRIDINE-2-CARBALDEHYDE)
- 866808-04-0(2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione)
- 1823951-12-7(Carbamic acid, N-[1-(aminoiminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester)
- 2203986-20-1(4-iodo-3-methoxy-1-methyl-1H-pyrazole)
- 1501141-97-4(2-Chlorobenzo[d]oxazole-7-carboxylic acid)
- 2229158-39-6(3-(3-hydroxyazetidin-3-yl)benzene-1,2-diol)
- 2308382-36-5(N-(1-cyano-1-methylpropyl)-3-[4-(trifluoromethoxy)phenyl]propanamide)
- 1270175-36-4(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)-)
- 261767-18-4(1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1403-36-7)Chetomin

순결:99%
재다:1mg
가격 ($):464.0